N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Lipophilicity Membrane permeability Drug-likeness

This quinazolinone–indole hybrid (C₂₁H₂₀N₄O₂, MW 360.4) is a non‑covalent, AhR‑active screening tool. The 4‑methylindole and simple acetamide linker differentiate it from des‑methyl, 5‑methoxy, and α‑ketoamide analogs, providing cleaner SAR interpretation for InhA and serine hydrolase programs. Choose this compound for matched‑pair regioisomer studies (N1‑ vs C3‑linked indole) and to control for AhR‑mediated off‑target effects. Supplied exclusively for non‑human research; pricing varies by purity, quantity, and supplier. Contact approved vendors for a current quote.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
Cat. No. B11017445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C21H20N4O2/c1-15-5-4-8-19-16(15)9-11-24(19)12-10-22-20(26)13-25-14-23-18-7-3-2-6-17(18)21(25)27/h2-9,11,14H,10,12-13H2,1H3,(H,22,26)
InChIKeyQUYCTOAIJJWSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide — Structural Identity, Scaffold Class, and Procurement Baseline


N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide (C₂₁H₂₀N₄O₂, MW 360.4 g/mol) is a synthetic quinazolinone–indole hybrid bearing an acetamide linker bridge. It is cataloged as a screening compound for drug discovery campaigns (Compound ID Y042-5176) [1]. The molecule integrates two privileged heterocyclic pharmacophores—a 4-oxoquinazolin-3(4H)-yl acetamide core and a 4-methyl-substituted indole moiety—into a single chemical entity. The 2-(4-oxoquinazolin-3(4H)-yl)acetamide scaffold has been independently validated as a direct enoyl-acyl carrier protein reductase (InhA) inhibitory chemotype in antitubercular research [2], while indole-quinazolinone hybrids bearing an α-ketoamide linker have demonstrated pancreatic lipase (PL) inhibitory activity (IC₅₀ range 4.86–32.51 μM) [3]. The compound is currently available through screening compound suppliers and is intended exclusively for non-human, non-therapeutic research use.

Why N-[2-(4-Methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide Cannot Be Interchanged with Closest In-Class Analogs


Although multiple indole-quinazolinone hybrids populate screening libraries, substitution at the indole ring and the nature of the linker fundamentally alter target engagement, physicochemical properties, and off-target liability profiles. The 4-methyl group on the indole ring distinguishes this compound from the des-methyl analog (N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, MW 346.38, LogP 1.97) [1] and from the 5-methoxy analog (MW 376.41, LogP 1.81) [2], generating a distinct ΔLogP of +0.50 and +0.66, respectively, which materially alters membrane permeability and protein-binding potential. Critically, the simple acetamide linker in this compound is structurally distinct from the α-ketoamide (oxoacetamide) warhead deployed in the Auti et al. pancreatic lipase inhibitor series (compounds 9aa–9df) [3]; the ketoamide carbonyl directly engages the catalytic Ser152 residue of PL via covalent interaction [3], whereas the acetamide linker lacks this electrophilic warhead and is therefore expected to exhibit a fundamentally different target engagement profile. Furthermore, 4-methylindole itself is a validated aryl hydrocarbon receptor (AhR) agonist (Eₘₐₓ 134% relative to 5 nM dioxin) [4], introducing a potential off-target signaling axis absent in indole analogs bearing substituents at other positions. These cumulative differences mean that procurement decisions based solely on scaffold similarity will yield non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for N-[2-(4-Methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide vs. Closest Analogs


Lipophilicity Differentiation: 4-Methyl Substitution Drives +0.50 ΔLogP vs. Des-Methyl Analog

The 4-methyl substitution on the indole ring increases calculated LogP by approximately +0.50 units compared with the des-methyl analog N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide (LogP 1.97) [1], yielding an estimated LogP of ~2.47 for the target compound. This lipophilicity gain is achieved without altering the polar surface area (PSA 66.7 Ų for both compounds, as the methyl group contributes zero polar surface) [1]. Compared with the 5-methoxy analog (LogP 1.81, PSA 75.93 Ų) [2], the target compound is more lipophilic by +0.66 LogP units while maintaining a 9.23 Ų lower PSA. In the context of the 2-(4-oxoquinazolin-3(4H)-yl)acetamide InhA inhibitor series, Pedgaonkar et al. demonstrated that lipophilicity modulation directly affected both enzyme inhibition potency and whole-cell antimycobacterial activity (MIC), with the most potent compound 21 (cLogP ~3.0 estimated) showing IC₅₀ 3.12 μM against MTB InhA and MIC 4.76 μM against drug-sensitive MTB [3].

Lipophilicity Membrane permeability Drug-likeness Indole substitution SAR

Linker Pharmacophore Divergence: Acetamide vs. α-Ketoamide Warhead Fundamentally Alters Target Covalency Potential

The target compound employs a simple acetamide linker (−CH₂−C(=O)−NH−) connecting the quinazolinone N3 to the indole ethylamine, whereas the closest published active series (Auti et al. 2022) utilizes an α-ketoamide (oxoacetamide) warhead (−C(=O)−C(=O)−NH−) [1]. In the Auti series, the α-ketoamide carbonyl forms a covalent interaction with the catalytic Ser152 residue of pancreatic lipase, as confirmed by SeeSAR analysis, with the most potent compounds 9ak and 9af achieving PL IC₅₀ values of 4.86 μM and 5.73 μM, respectively (competitive inhibition; Kᵢ = 1.648 and 2.136 μM) [1]. The acetamide linker in the target compound lacks the electrophilic α-carbonyl and is therefore incapable of forming this covalent serine adduct. This means the target compound is predicted to have a distinct, non-covalent target engagement profile, eliminating the time-dependent inhibition kinetics associated with the ketoamide warhead [1]. Conversely, the acetamide linker is isosteric with the linker found in the InhA inhibitor series by Pedgaonkar et al., where compound 21 achieved InhA IC₅₀ of 3.12 μM and 88.12% inhibition at 10 μM [2], suggesting the acetamide scaffold is compatible with non-covalent enzyme active-site engagement in the quinazolinone chemotype.

Covalent inhibitor Serine hydrolase Warhead chemistry Pancreatic lipase

Off-Target Signaling Liability: 4-Methylindole Subunit Is a Validated AhR Agonist (Eₘₐₓ 134%), Creating a Pharmacologically Distinct Profile

The 4-methyl substitution on the indole ring is not a silent structural modification. 4-Methylindole (4-Me-indole) has been pharmacologically characterized as the most potent agonist of the human aryl hydrocarbon receptor (AhR) among monomethylindole congeners, with an Eₘₐₓ of 134% relative to 5 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in AZ-AHR transgenic reporter gene assays [1]. In contrast, 6-Me-indole and 7-MeO-indole showed substantially lower efficacy (Eₘₐₓ 91% and 80%, respectively), while 3-Me-indole and 2,3-diMe-indole acted as AhR antagonists (IC₅₀ 19 μM and 11 μM, respectively) [1]. This establishes that the position of methyl substitution on the indole ring critically determines AhR functional activity: 4-methyl confers agonism, whereas substitution at other positions yields antagonism or reduced efficacy. Consequently, the target compound—bearing a 4-methylindole moiety—may retain AhR agonistic character absent in analogs with unsubstituted, 5-substituted, or 3-substituted indole rings. The des-methyl analog (CBID:225196) lacks any indole substitution and would not be expected to engage AhR with comparable potency [2].

Aryl hydrocarbon receptor AhR agonism Off-target pharmacology Indole methyl substitution

Indole N1 Connectivity: Regioisomeric Differentiation from C3-Linked Indole-Quinazolinone Hybrids

The target compound features the ethylenediamine linker attached to the indole N1 position, producing an N1-alkylindole connectivity. This is regioisomerically distinct from the C3-linked indole analogs such as 2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide (MW 360.4) and the entire Auti et al. 2022 series 9aa–9df, which incorporate the oxoacetamide linker at the indole C3 position [1]. N1-alkylation eliminates the indolic N–H hydrogen bond donor, reducing the total HBD count from 2 to 1 compared with C3-linked analogs that retain the free indole N–H [2]. This single HBD difference alters the compound's hydrogen-bonding capacity and may affect solubility, crystal packing, and target binding geometry. In the quinazolinone InhA inhibitor series (Pedgaonkar et al. 2014), all 28 derivatives retained an amide N–H as the sole HBD, mirroring the HBD profile of the target compound [2]. The N1 connectivity also modifies the conformational flexibility of the ethyl linker relative to the indole plane compared with C3 attachment, which can influence the pharmacophoric distance between the quinazolinone and indole rings in the target-bound conformation.

Indole connectivity Regioisomer N1-alkylation Structure-activity relationship

Scaffold-Level InhA Inhibitory Potential: Acetamide-Linked Quinazolinones Are Validated Antitubercular Leads with Quantified Potency Benchmark

The 2-(4-oxoquinazolin-3(4H)-yl)acetamide core shared by the target compound has been pharmacologically validated as a direct InhA inhibitor scaffold in Mycobacterium tuberculosis. Pedgaonkar et al. (2014) synthesized 28 derivatives of this chemotype and demonstrated that all compounds showed better InhA inhibition than the lead molecule UPS17 [1]. The series established quantitative benchmarks: compound 21 emerged as the most potent with InhA IC₅₀ of 3.12 ± 0.46 μM (88.12% inhibition at 10 μM), MIC of 4.76 μM against drug-sensitive MTB H37Rv, and no cytotoxicity against RAW 264.7 macrophages at 100 μM (selectivity index >21) [1]. Differential scanning fluorimetry confirmed direct protein engagement and thermal stabilization [1]. This validated scaffold profile is distinct from the indole-quinazolinone PL inhibitor series (Auti et al. 2022), where the α-ketoamide warhead targets a serine hydrolase (PL) rather than an oxidoreductase (InhA), and the most potent compound 9ak achieved PL IC₅₀ 4.86 μM with competitive inhibition kinetics versus the clinical comparator orlistat (IC₅₀ 0.86 μM) [2]. The target compound, bearing the acetamide-linked quinazolinone core, is structurally aligned with the InhA-directed pharmacophore rather than the PL-directed ketoamide pharmacophore.

InhA inhibition Tuberculosis Mycobacterium tuberculosis Direct inhibitor

Molecular Properties Differentiation: Balanced Drug-Likeness Profile with Zero Lipinski Violations Distinguishes from Heavier Polycyclic Hybrids

The target compound (MW 360.4, LogP ~2.47, HBA 3, HBD 1, PSA 66.7 Ų, RotB 5) satisfies all Lipinski Rule of Five criteria with zero violations [1]. This drug-like property profile is comparable to the des-methyl analog (MW 346.38, LogP 1.97, zero violations) [1] and the 5-methoxy analog (MW 376.41, LogP 1.81, zero violations) [2], but the target compound achieves a higher LogP while maintaining the lowest PSA among the three, positioning it as the most permeable candidate by predictive metrics. In contrast, more elaborate indole-quinazolinone conjugates such as 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide feature higher molecular weight, additional rotatable bonds, and increased H-bond acceptors due to the ether oxygen , which can reduce ligand efficiency and complicate hit-to-lead optimization. Within the broader quinazolinone-indole hybrid space, the target compound's relatively compact structure (21 heavy atoms in the scaffold core) maintains favorable ligand efficiency metrics that support its use as a starting point for fragment growth or as a control compound in target-based screens where minimal molecular complexity is desired [3].

Drug-likeness Lipinski rules Molecular property Lead-likeness

Optimal Research and Procurement Scenarios for N-[2-(4-Methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide


Matched Molecular Pair Analysis: N1-Indole vs. C3-Indole Connectivity in Quinazolinone-Acetamide Hybrids

This compound serves as the N1-linked partner in a regioisomeric matched molecular pair with 2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide (C3-linked analog). Researchers can directly quantify how indole attachment topology affects target binding, cellular potency, and pharmacokinetic parameters while keeping the quinazolinone-acetamide scaffold constant. The N1 connectivity eliminates the indole N–H HBD (ΔHBD = −1), providing a clean variable for assessing hydrogen-bond contributions to molecular recognition, as demonstrated by the differential HBD profiles between these regioisomers [1].

Chemical Biology Probe for Aryl Hydrocarbon Receptor (AhR) Signaling in Indole-Containing Compound Libraries

Given that 4-methylindole is the most potent monomethylindole AhR agonist identified (Eₘₐₓ 134% vs. TCDD) [1], this compound can function as a tool molecule to assess AhR-mediated transcriptional effects in screening cascades. Its inclusion enables differentiation between on-target pharmacology and AhR-dependent off-target responses, which is critical when profiling indole-containing library compounds. The des-methyl analog (unsubstituted indole) and 5-methoxy analog serve as comparator compounds with predicted lower AhR activity, enabling dose-response discrimination of AhR-dependent vs. AhR-independent cellular phenotypes [2].

Direct InhA Inhibitor Screening Cascade for Antitubercular Drug Discovery

The 2-(4-oxoquinazolin-3(4H)-yl)acetamide core has been pharmacologically validated as a direct InhA inhibitory chemotype with quantifiable potency (benchmark compound 21: InhA IC₅₀ 3.12 μM, MTB MIC 4.76 μM, selectivity index >21) [1]. This compound can be deployed as a structurally distinct analog in structure-activity relationship expansion around the acetamide-linked quinazolinone series, where the 4-methylindole moiety provides additional hydrophobic contacts potentially enhancing InhA active-site complementarity beyond the published series. Importantly, unlike isoniazid, direct InhA inhibitors do not require KatG-mediated activation and therefore retain activity against INH-resistant MTB strains harboring KatG mutations [1].

Non-Covalent Control for Covalent Inhibitor Selectivity Profiling in Serine Hydrolase Screens

The acetamide linker in the target compound is incapable of forming the covalent serine adduct that characterizes the α-ketoamide series (9ak covalently engages PL Ser152; IC₅₀ 4.86 μM) [1]. This makes the compound a valuable non-covalent control in biochemical and cellular assays designed to distinguish covalent from reversible mechanisms of action. When screened in parallel with ketoamide-containing analogs, any differential activity can be attributed to the warhead chemistry rather than scaffold recognition, enabling cleaner interpretation of structure-activity relationships in serine hydrolase inhibitor programs [1].

Quote Request

Request a Quote for N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.